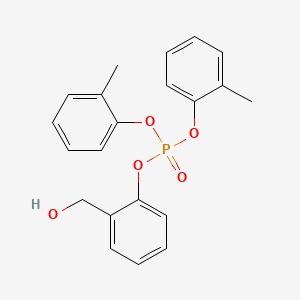
(2-(Hydroxymethyl)phenyl) bis(2-methylphenyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Hydroxymethyl)phenyl) bis(2-methylphenyl) phosphate is an organophosphorus compound that features a phosphate group bonded to a phenyl ring with a hydroxymethyl substituent and two methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Hydroxymethyl)phenyl) bis(2-methylphenyl) phosphate typically involves the reaction of 2-(hydroxymethyl)phenol with 2-methylphenyl phosphorodichloridate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or toluene
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Hydroxymethyl)phenyl) bis(2-methylphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of acidic or basic conditions, leading to the formation of phenol derivatives and phosphoric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: 2-(Carboxymethyl)phenyl bis(2-methylphenyl) phosphate
Substitution: Nitrated or halogenated derivatives of the phenyl rings
Hydrolysis: Phenol derivatives and phosphoric acid
Applications De Recherche Scientifique
(2-(Hydroxymethyl)phenyl) bis(2-methylphenyl) phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying phosphate metabolism.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes involved in phosphate metabolism.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-(Hydroxymethyl)phenyl) bis(2-methylphenyl) phosphate involves its interaction with molecular targets such as enzymes. The phosphate group can mimic the natural substrate of phosphate-metabolizing enzymes, leading to competitive inhibition. This interaction can disrupt normal enzyme function and affect various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-methylphenyl) hydrogen phosphate
- Bis(2-methylphenyl)(phenyl)phosphine
Comparison
Compared to similar compounds, (2-(Hydroxymethyl)phenyl) bis(2-methylphenyl) phosphate is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity and potential for further functionalization. This structural feature distinguishes it from other bis(2-methylphenyl) phosphates and enhances its versatility in chemical synthesis and research applications.
Propriétés
Numéro CAS |
88371-84-0 |
|---|---|
Formule moléculaire |
C21H21O5P |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
[2-(hydroxymethyl)phenyl] bis(2-methylphenyl) phosphate |
InChI |
InChI=1S/C21H21O5P/c1-16-9-3-6-12-19(16)24-27(23,25-20-13-7-4-10-17(20)2)26-21-14-8-5-11-18(21)15-22/h3-14,22H,15H2,1-2H3 |
Clé InChI |
HARQDWQAMCRXGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


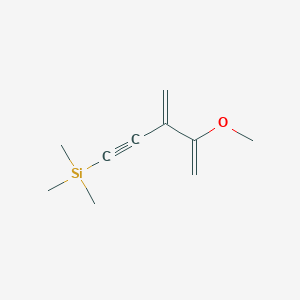
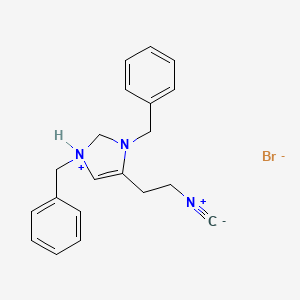


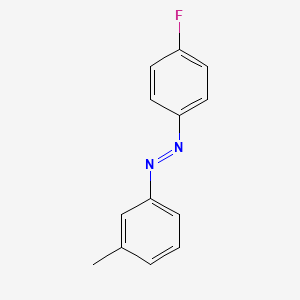
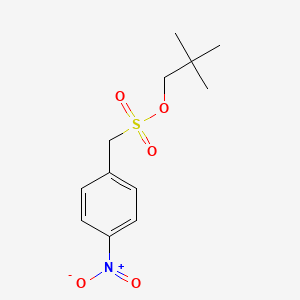
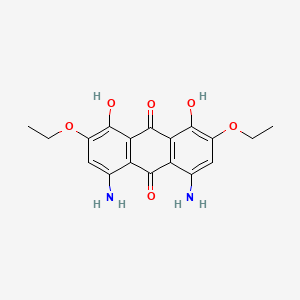
![4-[(Acetyloxy)methyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14388622.png)
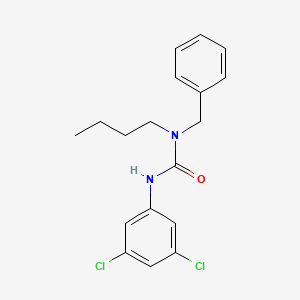
![2-Chloro-N-hydroxy-N-[3-(hydroxyimino)-2-methylpentan-2-yl]acetamide](/img/structure/B14388627.png)
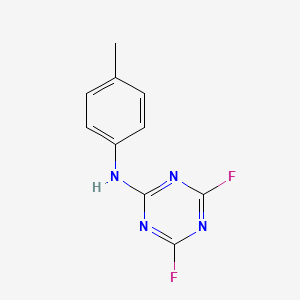

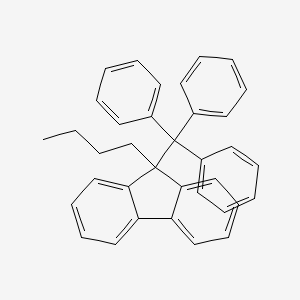
![3-(Benzyloxy)-1-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-yl acetate](/img/structure/B14388645.png)
